![molecular formula C23H19N5O B3025724 (2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile](/img/structure/B3025724.png)
(2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile
Descripción general
Descripción
IMP-1710 is an inhibitor of ubiquitin C-terminal hydrolase L1 (UCH-L1; IC50 = 38 nM in a fluorescence polarization assay) that contains an alkyne moiety for use in click chemistry reactions. It is selective for UCH-L1 over a panel of 20 deubiquitinating enzymes at 1 µM. IMP-1710 inhibits TGF-β1-induced fibroblast-to-myofibroblast transition (FMT) in primary lung fibroblasts isolated from patients with idiopathic pulmonary fibrosis (IC50 = 740 nM). It has been used for labeling UCH-L1 in cell-based assays, followed by click reactions with azide-modified TAMRA and biotin capture reagents.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated efficient methods for synthesizing novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which are essential intermediates in developing pharmaceuticals and agrochemicals. One study presented a novel and efficient synthesis route via a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, carbonyl, and active methylene compounds. This method offers a versatile pathway to synthesize heterocyclic compounds with potential biological activities (Vilches-Herrera et al., 2013).
Crystal Structure and Molecular Docking Studies
Another application is in the elucidation of crystal structures and conducting molecular docking studies of pyridine derivatives, which are potential inhibitors for specific enzymes like NAMPT, involved in cancer and other diseases. Detailed crystallographic analysis and computational modeling provide insights into the interactions at the molecular level, aiding in the design of more effective therapeutic agents (Venkateshan et al., 2019).
Antitumor Activity
Furthermore, novel 1H-pyrrolo[2,3-b]pyridine derivatives, synthesized as nortopsentin analogues, have shown significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptotic responses in tumor cells, which highlights their potential as anticancer agents (Carbone et al., 2013).
Mecanismo De Acción
Target of Action
IMP-1710, also known as (2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile, is a potent and selective inhibitor of the deubiquitylating enzyme Ubiquitin Carboxy-Terminal Hydrolase L1 (UCHL1) . UCHL1 is a member of the peptidase C12 family and is involved in the removal of ubiquitin ‘labels’ from proteins . It is abundantly expressed in the brain and has been linked to diseases including neurodegeneration, cancer, and fibrosis .
Mode of Action
IMP-1710 operates as a covalent inhibitor . It stereoselectively labels the catalytic cysteine of UCHL1 at low nanomolar concentrations in cells . This covalent binding inhibits the function of UCHL1, preventing it from removing ubiquitin labels from proteins .
Biochemical Pathways
The inhibition of UCHL1 by IMP-1710 impacts various biochemical pathways. One significant pathway is the fibrosis pathway . In cells from patients with idiopathic pulmonary fibrosis, IMP-1710 has been shown to suppress the activation of fibrosis pathways .
Pharmacokinetics
It is known that imp-1710 is acell-permeable small molecule , which suggests it can readily cross cell membranes to reach its target
Result of Action
The inhibition of UCHL1 by IMP-1710 leads to a suppression of pro-fibrotic responses in a cellular model of idiopathic pulmonary fibrosis . This suggests that IMP-1710 has potential therapeutic applications in the treatment of fibrosis .
Action Environment
The environment in which IMP-1710 operates can influence its action, efficacy, and stability. It is known that IMP-1710 has been used to inhibit and measure UCHL1 activity inside a range of cells , suggesting that it is effective in various cellular environments.
Propiedades
IUPAC Name |
(2S)-2-[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydroindole-1-carbonyl]pyrrolidine-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-2-15-11-18-19(13-26-22(18)25-12-15)16-5-3-6-20-17(16)8-10-28(20)23(29)21-7-4-9-27(21)14-24/h1,3,5-6,11-13,21H,4,7-10H2,(H,25,26)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMVGXGSNIVSKY-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)C5CCCN5C#N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)[C@@H]5CCCN5C#N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



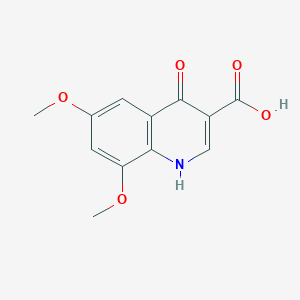
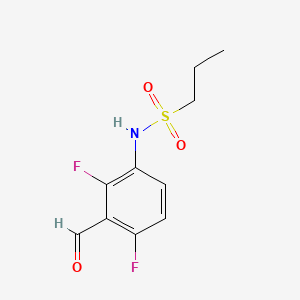


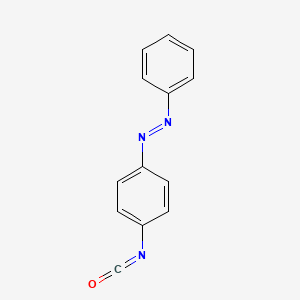
![N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide](/img/structure/B3025650.png)

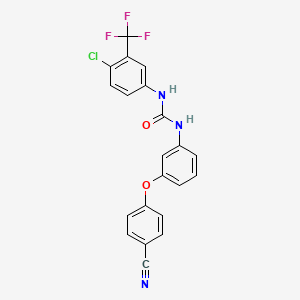
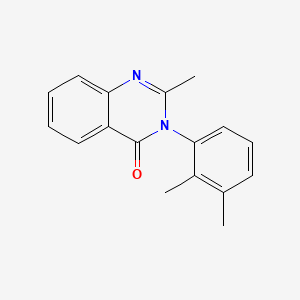
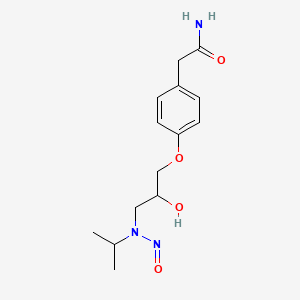
![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)


